
(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone: is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylpyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the tert-butyl group: This step involves the alkylation of the hydroxyphenyl group with tert-butyl bromide in the presence of a base such as potassium carbonate.
Final coupling reaction: The final step involves the coupling of the pyrazole derivative with the hydroxyphenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The hydroxyphenyl and pyrazolyl groups play a crucial role in binding to the active site of the target enzyme, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-3-yl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-5-yl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-2-yl)methanone
Comparison
- Structural Differences : The position of the pyrazolyl group varies among these compounds, which can influence their chemical reactivity and biological activity.
- Unique Properties : (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
288844-46-2 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)15-9-10-18(23)17(11-15)19(24)14-12-21-22(13-14)16-7-5-4-6-8-16/h4-13,23H,1-3H3 |
InChI Key |
DDNZTZZNSFQWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




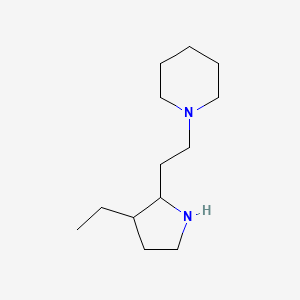

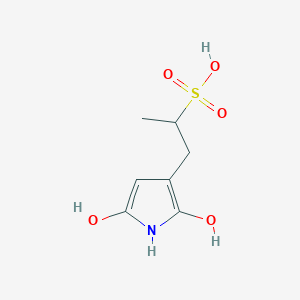
![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)
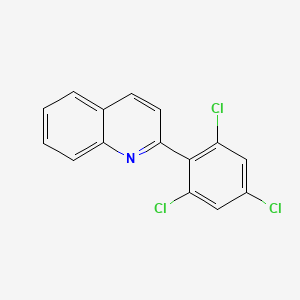
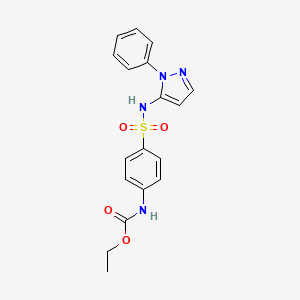


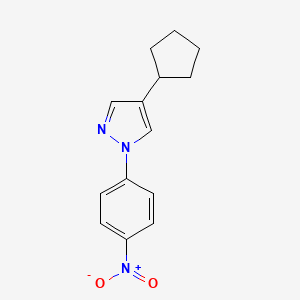
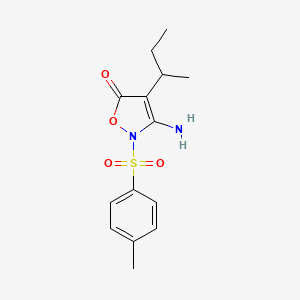
![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)
